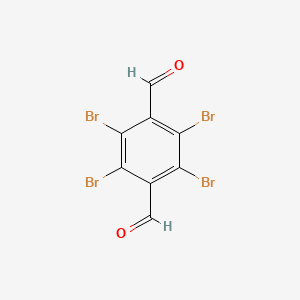
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C8H2Br4O2. It is characterized by the presence of four bromine atoms and two aldehyde groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde typically involves the bromination of benzene derivatives followed by formylation. One common method includes the bromination of terephthalaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,3,5,6 positions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for use in organic synthesis. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the bromination and formylation reactions .
化学反応の分析
Types of Reactions: 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The aldehyde groups can participate in coupling reactions to form more complex molecules.
Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Coupling Products: Complex organic molecules with extended conjugation.
Reduction Products: Alcohol derivatives of the original compound.
科学的研究の応用
2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is primarily based on its ability to undergo various chemical reactions due to the presence of reactive bromine and aldehyde groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
2,3,5,6-Tetrabromobenzene-1,4-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde: Contains three bromine atoms and three aldehyde groups.
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde: Contains hydroxyl and aldehyde groups in a different arrangement.
Uniqueness: 2,3,5,6-Tetrabromobenzene-1,4-dicarbaldehyde is unique due to its specific bromination pattern and the presence of two aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations .
特性
IUPAC Name |
2,3,5,6-tetrabromoterephthalaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYJGVXQFEAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)Br)C=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














